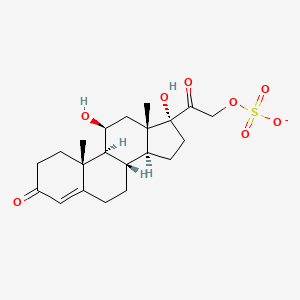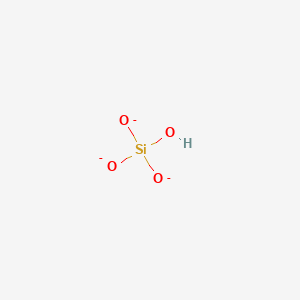
Hydrogen orthosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogensilicate(3-) is a trivalent inorganic anion obtained by removal of three protons from silicic acid. It is a silicate ion and a trivalent inorganic anion. It is a conjugate base of a dihydrogensilicate(2-). It is a conjugate acid of a silicate(4-).
Aplicaciones Científicas De Investigación
Electrocatalytic Activity
Hydrogen orthosilicates, especially transition metal orthosilicates like those of cobalt and iron, demonstrate significant electrocatalytic activity. These materials are active in promoting the oxygen evolution reaction in alkaline solutions. Notably, cobalt orthosilicates are stable at anodic potentials, whereas iron orthosilicates tend to corrode, limiting their utility as catalytically active materials for this reaction (Brammall, Kuhn, & Tseung, 1984).
CO2 Absorption
Lithium orthosilicate (Li4SiO4) stands out for its high CO2 absorption capacity and thermal stability. It is used in high-temperature processes (≥ 500 °C) like sorption-enhanced reforming (SER), where CO2 capture offers significant energy savings. The kinetics of CO2 absorption by Li4SiO4 were found to be consistent with a first-order reaction with respect to CO2 concentration (Ortíz et al., 2014).
Tritium Release and Nuclear Materials
In nuclear materials research, lithium orthosilicate pebbles are used for tritium release studies. These pebbles, when irradiated in a research reactor, release tritium as tritiated water vapor. The behavior of tritium release is influenced by the deposition of palladium in the lithium orthosilicate pebbles (Munakata et al., 2009).
Thermochemistry with Hydrogen
The interaction of lithium orthosilicate with hydrogen leads to the formation of an oxygen-deficient layer on its surface. This reaction is important in the context of blanket technology used in nuclear reactors, with implications for lithium and oxygen partial pressures (Penzhorn, Ihle, & Schuster, 1994).
Surface Characterization and Tritium Desorption
Surface characterization of lithium orthosilicate and its impact on tritium release has been a focus in nuclear material research. X-ray photoelectron spectroscopy and time-of-flight secondary ion mass spectrometry are used to study the surface properties of lithium orthosilicate and their relation to tritium desorption rates (Kolb et al., 2012).
Propiedades
Nombre del producto |
Hydrogen orthosilicate |
|---|---|
Fórmula molecular |
HO4Si-3 |
Peso molecular |
93.09 g/mol |
Nombre IUPAC |
hydroxy(trioxido)silane |
InChI |
InChI=1S/HO4Si/c1-5(2,3)4/h1H/q-3 |
Clave InChI |
YXFLGHKCCDDCPJ-UHFFFAOYSA-N |
SMILES canónico |
O[Si]([O-])([O-])[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



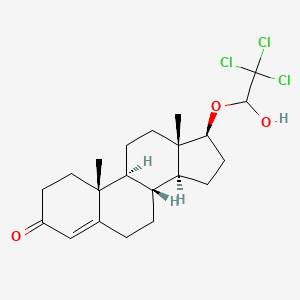
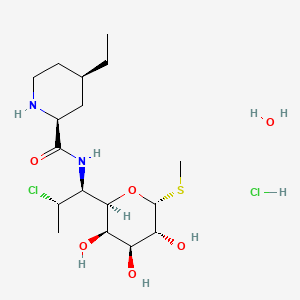
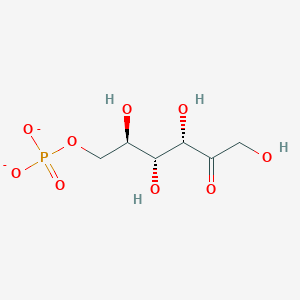
![(7S,9S)-7-[(2R,3R,4R,5S,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(hydroxymethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1260300.png)
![11-(2-Oxopropylidene)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-5-one](/img/structure/B1260304.png)
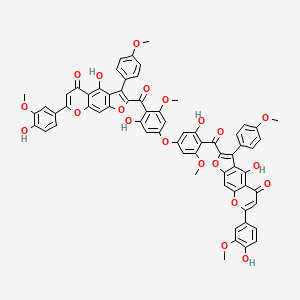
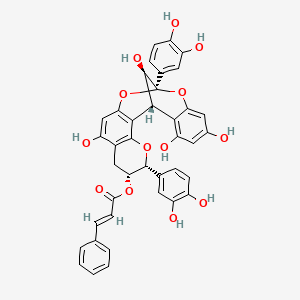
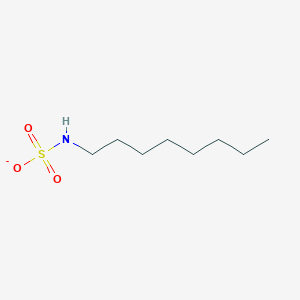
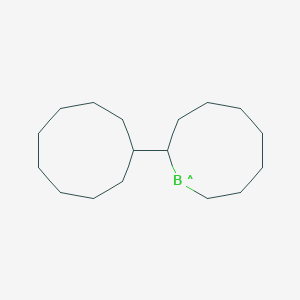
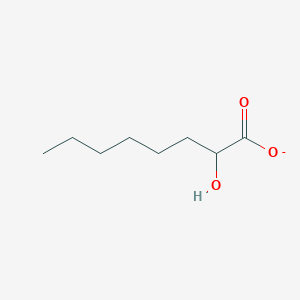
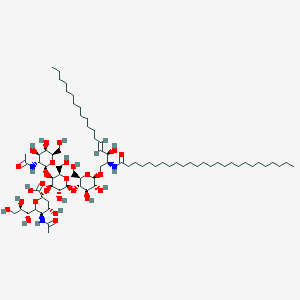
![(2Z)-2-[[4-(trifluoromethyl)anilino]methylidene]-7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione](/img/structure/B1260318.png)
![N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide](/img/structure/B1260319.png)
